molecular formula C19H18N4O4 B14999565 (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B14999565
M. Wt: 366.4 g/mol
InChI Key: XPGDXZYUGJUOAX-VOTSOKGWSA-N
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Description

(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Group: Alkylation reactions using dimethylating agents.

    Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the Prop-2-enamide Moiety: This can be done through condensation reactions involving appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Nitroso derivatives, quinazolinone N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinazolinone derivatives are often used as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to their ability to interfere with cell proliferation.

    Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.

Industry

    Dye Production: Used in the synthesis of dyes and pigments.

    Pharmaceutical Intermediates: Serve as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.

    Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one, 2-phenylquinazolin-4(3H)-one.

    Nitrophenyl Derivatives: Compounds like 3-nitroaniline, 3-nitrophenol.

Uniqueness

    Structural Features: The combination of the quinazolinone core with a nitrophenyl group and a prop-2-enamide moiety is unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H18N4O4/c1-19(2)9-15-14(16(24)10-19)11-20-18(21-15)22-17(25)7-6-12-4-3-5-13(8-12)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,21,22,25)/b7-6+

InChI Key

XPGDXZYUGJUOAX-VOTSOKGWSA-N

Isomeric SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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